

An In-depth Technical Guide to Phenyl Hexanoate

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Compound of Interest

Compound Name: Phenyl hexanoate

Cat. No.: B184455

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Disclaimer: The CAS number 7780-16-7 provided in the query is associated with multiple compounds, including **Phenyl hexanoate** and Trimagnesium bis(orthophosphate). This guide focuses on **Phenyl hexanoate**, which has the molecular formula C₁₂H₁₆O₂.^{[1][2][3]} It is crucial for researchers to verify the specific substance and its corresponding CAS number from their supplier.

Introduction

Phenyl hexanoate (C₁₂H₁₆O₂) is an organic ester formed from phenol and hexanoic acid.^[1] It serves as a valuable intermediate and model compound in various fields of chemical research, including organic synthesis and kinetic studies.^[1] Its structure, comprising a phenyl ring and a six-carbon aliphatic chain linked by an ester group, imparts specific chemical properties that are of interest in the development of new materials and potential therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, analytical methods, and safety considerations.

Chemical and Physical Properties

The fundamental properties of **Phenyl hexanoate** are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Source
Molecular Formula	C12H16O2	PubChem[2]
Molecular Weight	192.25 g/mol	PubChem[2]
IUPAC Name	phenyl hexanoate	PubChem[2]
Synonyms	Phenyl caproate, Hexanoic acid, phenyl ester	PubChem[2]
CAS Number	7780-16-7	PubChem[2]
InChI	InChI=1S/C12H16O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3	PubChem[2]
InChIKey	SOOXQKVMQBCEGW-UHFFFAOYSA-N	PubChem[2]
Canonical SMILES	CCCCC(=O)OC1=CC=CC=C1	PubChem[2]
Topological Polar Surface Area	26.3 Å ²	PubChem[2]
Rotatable Bond Count	6	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[2]
Hydrogen Bond Acceptor Count	2	PubChem[2]
XLogP3-AA	3.6	PubChem[2]
Kovats Retention Index (Standard non-polar)	1196	PubChem[2]
Kovats Retention Index (Semi-standard non-polar)	1223	PubChem[2]

Experimental Protocols

The most common method for synthesizing **Phenyl hexanoate** is the Fischer-Speier esterification of phenol with hexanoic acid, catalyzed by a strong acid.[1] An alternative method

involves the reaction of phenol with hexanoic anhydride.

Method 1: Fischer-Speier Esterification

This protocol is adapted from standard esterification procedures.

- Materials: Phenol, hexanoic acid, sulfuric acid (H_2SO_4) or other strong acid catalyst, toluene (or another suitable solvent to form an azeotrope with water), sodium bicarbonate solution, brine, anhydrous magnesium sulfate, and standard laboratory glassware with a Dean-Stark apparatus.
- Procedure:
 - In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of phenol and hexanoic acid in toluene.
 - Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the limiting reagent).
 - Heat the mixture to reflux. Water produced during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
 - Monitor the reaction progress by observing the amount of water collected or by using thin-layer chromatography (TLC).
 - Once the reaction is complete, cool the mixture to room temperature.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
 - The crude **Phenyl hexanoate** can be purified by vacuum distillation.

Method 2: Synthesis from Hexanoic Anhydride

This method is adapted from a procedure for synthesizing a series of phenyl esters.^[4]

- Materials: Phenol, hexanoic anhydride, and standard laboratory glassware.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol.
 - Slowly add a molar excess of hexanoic anhydride to the flask with stirring.
 - Heat the solution to reflux for approximately three hours. The reaction temperature should be carefully controlled.
 - After the reflux period, cool the reaction mixture.
 - Add distilled water to the cooled solution to neutralize any excess hexanoic anhydride.
 - Transfer the mixture to a separatory funnel and wash it several times with water.
 - The organic layer containing **Phenyl hexanoate** can be further purified as described in Method 1.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful technique for the structural elucidation of **Phenyl hexanoate**. The presence of the ester functional group is confirmed by a characteristic strong absorption band for the carbonyl (C=O) stretch, which is expected to appear around 1760 cm^{-1} .^[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

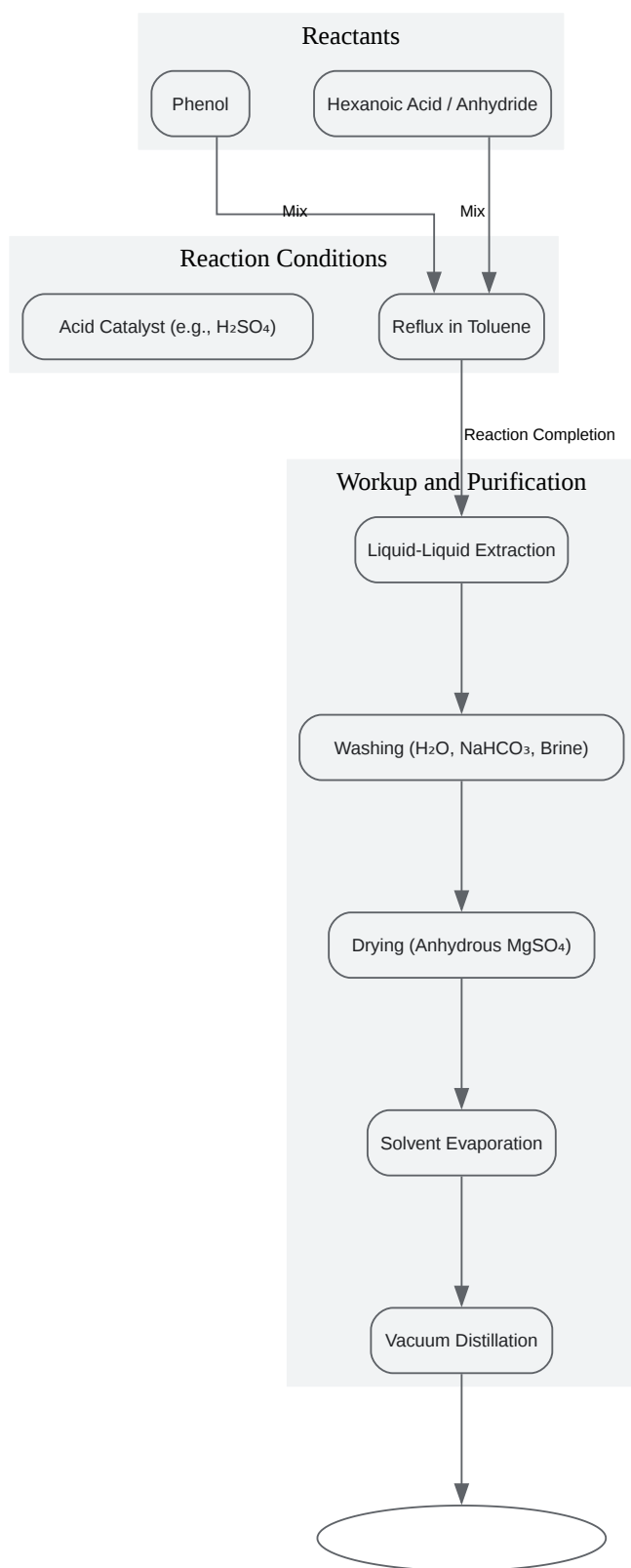
GC-MS is used for the separation and identification of **Phenyl hexanoate**, as well as for assessing its purity. The retention time in the gas chromatogram is characteristic of the compound under specific column and temperature conditions. The mass spectrum will show a molecular ion peak and a fragmentation pattern that is unique to the structure of **Phenyl hexanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for the definitive structural confirmation of **Phenyl hexanoate**.

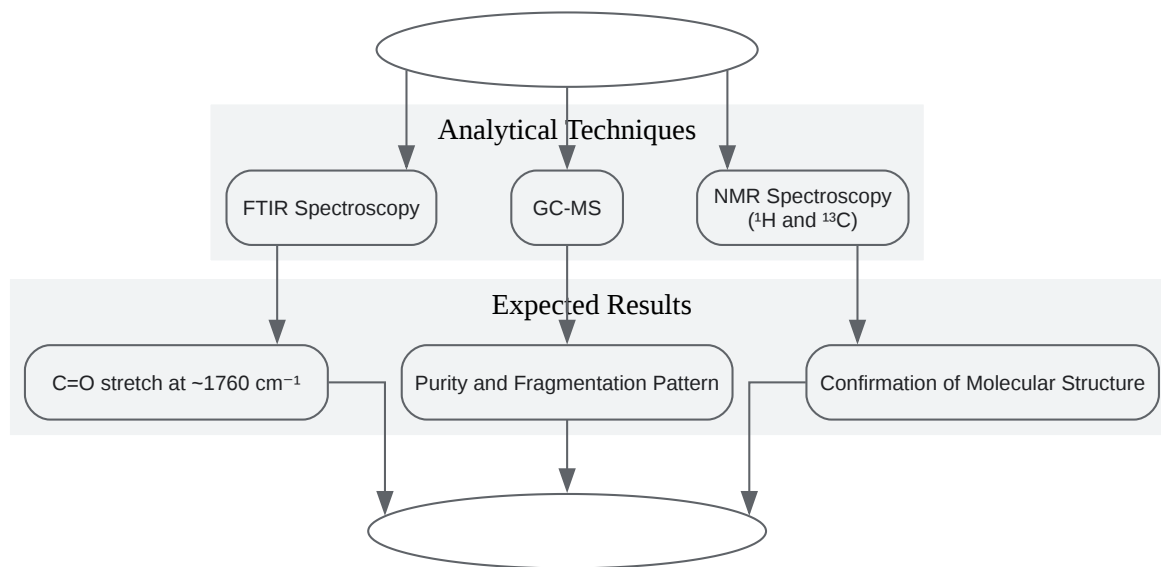
- ^1H NMR: The spectrum will show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the hexanoate chain. The chemical shifts and coupling patterns provide detailed structural information.
- ^{13}C NMR: The spectrum will show distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the ester group and the carbons of the phenyl ring and the alkyl chain.

Visualizations



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Caption: Workflow for the synthesis and purification of **Phenyl hexanoate**.



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Caption: Analytical workflow for the characterization of **Phenyl hexanoate**.

Applications in Research

Phenyl hexanoate is primarily utilized in research and development settings. Its key applications include:

- **Model Compound:** It serves as a model substrate for studying the kinetics and mechanisms of ester hydrolysis reactions, which are fundamental in many biological and chemical processes.^[1]
- **Intermediate in Organic Synthesis:** The ester linkage and the aromatic ring of **Phenyl hexanoate** make it a versatile building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.^[1]
- **Bio-oil Upgradation:** It is being investigated as a more stable and valuable product derived from the phenolic components of bio-oils, which are produced from the pyrolysis of biomass.^[1]

Safety and Handling

Detailed safety information for **Phenyl hexanoate** with CAS number 7780-16-7 is not consistently available.[3] Therefore, it is imperative to handle this compound with care, adhering to standard laboratory safety practices. General precautions for handling similar chemical compounds include:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Ventilation:** Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.
- **Disposal:** Dispose of the chemical waste in accordance with local, state, and federal regulations.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

Phenyl hexanoate is a valuable chemical for research and development, with applications as a synthetic intermediate and a model compound for reaction studies. This guide provides a foundational understanding of its properties, synthesis, and analysis. As with any chemical, proper safety precautions are paramount. The conflicting information regarding its CAS number underscores the importance of careful verification of chemical identities in a research setting.

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References

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